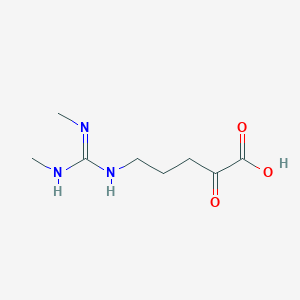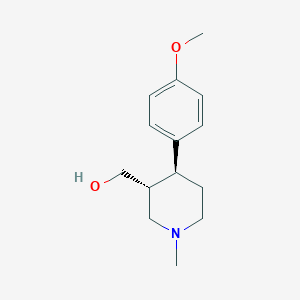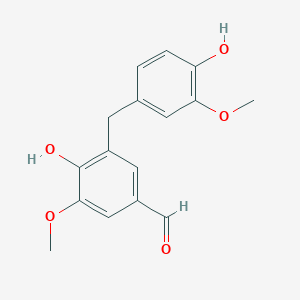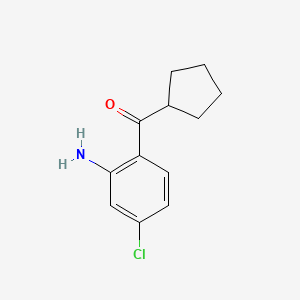
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone , also known by its chemical formula C13H9ClN2O3 , is a compound with intriguing properties. It belongs to the class of benzophenones and exhibits both aromatic and aliphatic features. The compound’s structure combines an amino group, a chlorophenyl ring, and a cyclopentyl moiety.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, such as Friedel-Crafts acylation or aminoalkylation methods. These approaches allow for the controlled introduction of the amino and chlorophenyl functionalities.
Molecular Structure Analysis
The molecular structure of (2-Amino-4-chlorophenyl)(cyclopentyl)methanone reveals key features:
- The amino group (NH2) contributes to its reactivity.
- The chlorophenyl ring imparts aromatic character.
- The cyclopentyl portion provides a flexible aliphatic backbone.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
- Nucleophilic substitution : The amino group can undergo substitution reactions.
- Acylation : The carbonyl group (C=O) allows for acylation reactions.
- Reductive processes : Reduction of the nitro group (if present) can yield the corresponding amine.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting behavior to understand its solid-state properties.
- Solubility : Assess its solubility in various solvents.
- UV-Vis Spectra : Examine its absorption characteristics in the UV-Vis range.
- Stability : Investigate its stability under different conditions.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Use appropriate protective gear when working with this compound.
- Environmental Impact : Consider its impact on the environment.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or probe.
- Structure-Activity Relationship (SAR) : Explore derivatives for improved properties.
- Computational Modeling : Predict its interactions with biological targets.
properties
IUPAC Name |
(2-amino-4-chlorophenyl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXXJFTVJXUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

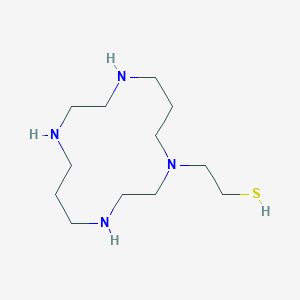

![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)
